Cas no 331970-58-2 (Benzo[1,3]dioxol-5-ylmethyl-[2-(2-fluoro-phenyl)-ethyl]-amine)
Benzo[1,3]dioxol-5-ylmethyl-[2-(2-fluoro-phenyl)-ethyl]-amine Chemical and Physical Properties
Names and Identifiers
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- Benzo[1,3]dioxol-5-ylmethyl-[2-(2-fluoro-phenyl)-ethyl]-amine
- N-(1,3-benzodioxol-5-ylmethyl)-2-(2-fluorophenyl)ethanamine
- STK145591
- SBB027859
- (2H-benzo[3,4-d]1,3-dioxolen-5-ylmethyl)[2-(2-fluorophenyl)ethyl]amine
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- MDL: MFCD01135080
- Inchi: 1S/C16H16FNO2/c17-14-4-2-1-3-13(14)7-8-18-10-12-5-6-15-16(9-12)20-11-19-15/h1-6,9,18H,7-8,10-11H2
- InChI Key: NKLUAVMOIRKEFE-UHFFFAOYSA-N
- SMILES: FC1C=CC=CC=1CCNCC1=CC=C2C(=C1)OCO2
Computed Properties
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 20
- Rotatable Bond Count: 5
- Complexity: 302
- Topological Polar Surface Area: 30.5
Benzo[1,3]dioxol-5-ylmethyl-[2-(2-fluoro-phenyl)-ethyl]-amine Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| abcr | AB529339-500 mg |
N-(1,3-Benzodioxol-5-ylmethyl)-2-(2-fluorophenyl)ethanamine; . |
331970-58-2 | 500MG |
€254.60 | 2023-02-16 | ||
| abcr | AB529339-1 g |
N-(1,3-Benzodioxol-5-ylmethyl)-2-(2-fluorophenyl)ethanamine; . |
331970-58-2 | 1g |
€322.50 | 2023-04-17 | ||
| abcr | AB529339-5 g |
N-(1,3-Benzodioxol-5-ylmethyl)-2-(2-fluorophenyl)ethanamine; . |
331970-58-2 | 5g |
€907.00 | 2023-04-17 | ||
| abcr | AB529339-500mg |
N-(1,3-Benzodioxol-5-ylmethyl)-2-(2-fluorophenyl)ethanamine; . |
331970-58-2 | 500mg |
€269.00 | 2024-08-02 | ||
| abcr | AB529339-1g |
N-(1,3-Benzodioxol-5-ylmethyl)-2-(2-fluorophenyl)ethanamine; . |
331970-58-2 | 1g |
€317.00 | 2024-08-02 | ||
| abcr | AB529339-5g |
N-(1,3-Benzodioxol-5-ylmethyl)-2-(2-fluorophenyl)ethanamine; . |
331970-58-2 | 5g |
€877.00 | 2024-08-02 | ||
| A2B Chem LLC | AV09002-100mg |
N-(1,3-benzodioxol-5-ylmethyl)-2-(2-fluorophenyl)ethanamine |
331970-58-2 | 100mg |
$275.00 | 2024-04-20 | ||
| A2B Chem LLC | AV09002-250mg |
N-(1,3-benzodioxol-5-ylmethyl)-2-(2-fluorophenyl)ethanamine |
331970-58-2 | 250mg |
$313.00 | 2024-04-20 | ||
| A2B Chem LLC | AV09002-500mg |
N-(1,3-benzodioxol-5-ylmethyl)-2-(2-fluorophenyl)ethanamine |
331970-58-2 | 500mg |
$350.00 | 2024-04-20 | ||
| A2B Chem LLC | AV09002-1g |
N-(1,3-benzodioxol-5-ylmethyl)-2-(2-fluorophenyl)ethanamine |
331970-58-2 | 1g |
$400.00 | 2024-04-20 |
Benzo[1,3]dioxol-5-ylmethyl-[2-(2-fluoro-phenyl)-ethyl]-amine Suppliers
Benzo[1,3]dioxol-5-ylmethyl-[2-(2-fluoro-phenyl)-ethyl]-amine Related Literature
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3. An autonomous self-optimizing flow machine for the synthesis of pyridine–oxazoline (PyOX) ligands†Eric Wimmer,Daniel Cortés-Borda,Solène Brochard,Elvina Barré,Charlotte Truchet,François-Xavier Felpin React. Chem. Eng., 2019,4, 1608-1615
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Sandip Gangadhar Balwe,Yeon Tae Jeong Org. Biomol. Chem., 2018,16, 1287-1296
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Bo Cao,Yin Wei Chem. Commun., 2018,54, 2870-2873
Additional information on Benzo[1,3]dioxol-5-ylmethyl-[2-(2-fluoro-phenyl)-ethyl]-amine
Benzo[1,3]dioxol-5-ylmethyl-[2-(2-fluoro-phenyl)-ethyl]-amine: A Comprehensive Overview
The compound with CAS No 331970-58-2, known as Benzo[1,3]dioxol-5-ylmethyl-[2-(2-fluoro-phenyl)-ethyl]-amine, is a fascinating molecule that has garnered significant attention in the fields of organic chemistry and pharmacology. This compound is characterized by its unique structure, which combines a benzo[1,3]dioxole ring system with an amine group and a fluorophenyl substituent. The benzo[1,3]dioxol moiety is known for its stability and ability to participate in various chemical reactions, making it a valuable component in the synthesis of bioactive compounds.
Recent studies have highlighted the potential of Benzo[1,3]dioxol-5-ylmethyl-[2-(2-fluoro-phenyl)-ethyl]-amine in drug discovery. Researchers have explored its ability to modulate key biological targets, such as enzymes and receptors, which are implicated in various diseases. For instance, investigations into its interaction with kinase enzymes have shown promising results, suggesting its potential as a lead compound for anti-cancer therapies. The fluorophenyl group within the molecule contributes to its lipophilicity, enhancing its ability to cross cellular membranes and bind to target proteins.
The synthesis of this compound involves a multi-step process that showcases the versatility of modern organic chemistry techniques. Starting from readily available starting materials, the synthesis typically involves nucleophilic aromatic substitution and coupling reactions. The incorporation of the benzo[1,3]dioxole ring system is achieved through a Diels-Alder reaction or other cycloaddition methods, ensuring high yields and excellent stereocontrol. The presence of the amine group allows for further functionalization, enabling researchers to explore a wide range of derivatives with varying biological activities.
In terms of applications, Benzo[1,3]dioxol-5-ylmethyl-[2-(2-fluoro-phenyl)-ethyl]-amine has shown potential in several therapeutic areas. Preclinical studies have demonstrated its efficacy in reducing inflammation and oxidative stress in cellular models. Additionally, its ability to inhibit certain bacterial enzymes suggests its potential as an antimicrobial agent. These findings underscore the importance of continued research into this compound's pharmacokinetics and toxicity profiles to assess its suitability for clinical development.
From a structural perspective, the molecule's benzo[1,3]dioxole ring provides rigidity and planarity, which are critical for optimizing molecular interactions with biological targets. The fluorophenyl substituent not only enhances lipophilicity but also introduces electronic effects that can modulate the molecule's reactivity. Furthermore, the amine group serves as a versatile functional group that can participate in hydrogen bonding and other non-covalent interactions essential for drug-target binding.
Recent advancements in computational chemistry have also played a pivotal role in understanding the properties of this compound. Molecular docking studies have provided insights into its binding modes with various protein targets, guiding further optimization efforts. Additionally, machine learning algorithms have been employed to predict its ADMET (absorption, distribution, metabolism, excretion, toxicity) properties based on its structural features.
In conclusion,Benzo[1,3]dioxol-5-ylmethyl-[2-(2-fluoro-phenyl)-ethyl]-amine represents a compelling example of how innovative synthetic strategies and cutting-edge research can lead to promising therapeutic candidates. As ongoing studies continue to unravel its full potential,CAS No 331970-58-2 stands as a testament to the ever-evolving field of medicinal chemistry.
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